3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with two methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted with a 1-methylpyrrole moiety.
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-12(9(2)18-17-8)14(21)15-7-11-16-13(19-22-11)10-5-4-6-20(10)3/h4-6H,7H2,1-3H3,(H,15,21)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNHFAEVISDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the oxadiazole moiety and the pyrrole group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow processes, which allow for more efficient and consistent production compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various biological activities and synthetic applications:
Antiparasitic Activity
Research has shown that derivatives of oxadiazoles exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The incorporation of the 1,2,4-oxadiazole ring in the structure enhances biological activity and selectivity against this parasite .
Anticancer Properties
Compounds containing both pyrazole and oxadiazole rings have been reported to possess antiproliferative effects on various cancer cell lines. Studies indicate that these compounds can inhibit cell growth and induce apoptosis in human cancer cells, making them candidates for further development as anticancer agents .
Synthesis of Novel Pyrazoles
The compound serves as a precursor in the synthesis of novel pyrazoles through click chemistry protocols. This method allows for the efficient formation of pyrazole derivatives with high yields and purity, facilitating the exploration of their biological properties .
Case Studies and Experimental Findings
Several studies highlight the compound's effectiveness in different applications:
Case Study 1: Antiparasitic Activity
In one study, various derivatives of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide were evaluated for their activity against T. cruzi. The results demonstrated that specific modifications to the oxadiazole ring significantly improved efficacy against the parasite, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Anticancer Activity
A series of compounds based on this structure were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in oncology. The mechanism of action appears to involve cell cycle arrest and apoptosis induction .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole-carboxamide derivatives and heterocyclic analogs from the provided evidence, focusing on structural features, synthetic methodologies, and physicochemical properties.
Structural Analogues from
The pyrazole-carboxamide derivatives in (e.g., compounds 3a–3p ) share a carboxamide-linked pyrazole core but differ in substituents and heterocyclic appendages. Key distinctions include:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | Pyrazole + oxadiazole + pyrrole | 3,5-dimethyl; oxadiazole-pyrrole | ~375 (estimated) | N/A | N/A |
| 3a | Pyrazole-pyrazole | 5-Cl; 3-methyl; 4-cyano; aryl groups | 403.1 | 68 | 133–135 |
| 3b | Pyrazole-pyrazole | 5-Cl; 3-methyl; 4-cyano; 4-Cl-aryl | 437.1 | 68 | 171–172 |
| 3c | Pyrazole-pyrazole | 5-Cl; 3-methyl; 4-cyano; p-tolyl | 417.1 | 62 | 123–125 |
| 3d | Pyrazole-pyrazole | 5-Cl; 3-methyl; 4-cyano; 4-F-aryl | 421.0 | 71 | 181–183 |
Key Observations :
- Heterocyclic Appendages : The oxadiazole-pyrrole moiety in the target compound may enhance metabolic stability compared to the aryl-pyrazole systems in 3a–3d , as oxadiazoles are resistant to enzymatic degradation .
- Synthetic Complexity : The target compound’s synthesis would require additional steps to incorporate the oxadiazole and pyrrole units, whereas 3a–3d are synthesized via straightforward carboxamide coupling (EDCI/HOBt-mediated) .
Comparison with Heterocyclic HDAC Inhibitors ()
However, MC1568 lacks a pyrazole or oxadiazole ring, instead featuring a propenamide chain and fluorophenyl group.
Biological Activity
3,5-Dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034206-59-0) is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 300.32 g/mol. The compound features a pyrazole core linked to an oxadiazole moiety and a pyrrole group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034206-59-0 |
| Molecular Formula | C₁₄H₁₆N₆O₂ |
| Molecular Weight | 300.32 g/mol |
| Melting Point | Not Available |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole structures exhibit significant antimicrobial properties. Specifically, the oxadiazole class has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The unique structural components of this compound may enhance its antimicrobial potency through mechanisms that impair cell wall biosynthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. The presence of specific substituents on the pyrazole ring is crucial for enhancing antiproliferative activity . For instance, SAR studies suggest that modifications in the oxadiazole moiety significantly influence the compound's ability to induce apoptosis in cancer cells .
Study 1: Anticancer Evaluation
A recent study investigated the anticancer properties of related pyrazole derivatives in human cancer cell lines. The results indicated that compounds with similar structural features to this compound displayed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The findings revealed that compounds with the oxadiazole group exhibited significant antibacterial activity, supporting the hypothesis that structural variations can enhance bioactivity against resistant pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Oxadiazole Moiety : Essential for antimicrobial and anticancer activities.
- Pyrrole Group : Contributes to the overall stability and interaction with biological targets.
- Dimethyl Substituents : Enhance lipophilicity and cellular uptake.
These factors collectively influence the pharmacological profile of this compound.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of pyrazole and oxadiazole intermediates. For example, a base-mediated alkylation (e.g., K₂CO₃ in DMF) is used to attach the oxadiazole-methyl group to the pyrazole core . Systematic optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For instance, fractional factorial designs reduce the number of trials while identifying critical parameters (e.g., reaction time, catalyst loading) .
Basic Question
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and monitor intermediate formation (e.g., distinguishing oxadiazole protons from pyrazole methyl groups) .
- IR Spectroscopy : To verify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis, especially to detect side products during alkylation steps .
Basic Question
Q. How can researchers assess purity and stability during synthesis?
Methodological Answer:
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection (λ = 254 nm for aromatic systems) .
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via TLC or NMR. For hygroscopic intermediates, inert atmosphere handling is recommended .
Advanced Question
Q. How can computational modeling predict the reactivity of intermediates in the synthesis?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like oxadiazole cyclization. Software like Gaussian or ORCA can simulate electron density maps to identify nucleophilic/electrophilic sites on intermediates. For example, Fukui indices may predict regioselectivity during alkylation . Molecular dynamics simulations further optimize solvent effects (e.g., DMF vs. THF) on reaction rates .
Advanced Question
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substitution patterns with analogous compounds (e.g., fluorophenyl or benzimidazole derivatives) to isolate bioactivity drivers .
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line, IC₅₀ protocols) to minimize variability. For inconsistent enzyme inhibition data, use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced Question
Q. How to apply statistical design of experiments (DoE) to improve reaction yield?
Methodological Answer:
- Screening Designs : Use Plackett-Burman to identify critical factors (e.g., catalyst type, solvent volume) .
- Response Surface Methodology (RSM) : Optimize conditions via central composite design. For example, a 3-level RSM for temperature (25–60°C) and molar ratio (1:1–1:1.5) can maximize yield .
- Robustness Testing : Vary parameters within ±10% of optimal values to ensure reproducibility under scaled-up conditions .
Advanced Question
Q. What strategies validate target engagement in biological assays?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and target proteins (e.g., kinase domains) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts after compound treatment .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in predicted binding pockets to disrupt interactions and validate specificity .
Advanced Question
Q. How to analyze the compound’s pharmacokinetic properties computationally?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Docking : AutoDock Vina or Glide simulates binding modes to metabolic enzymes (e.g., cytochrome P450) to predict metabolic stability .
- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond acceptors on the oxadiazole ring) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
